molecular formula C21H16Cl2N4O2 B2761631 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile CAS No. 903586-72-1

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile

Cat. No.: B2761631
CAS No.: 903586-72-1
M. Wt: 427.29
InChI Key: YLPCABRQJRJPEP-UHFFFAOYSA-N
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Description

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile is a complex organic compound that features a combination of piperazine, oxazole, and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-chlorobenzoyl chloride under basic conditions to form 4-(4-chlorobenzoyl)piperazine.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving 3-chlorophenylacetonitrile and an appropriate aldehyde or ketone.

    Coupling reaction: The final step involves coupling the piperazine derivative with the oxazole ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers can use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile
  • 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile lies in its specific substitution pattern on the oxazole ring and the presence of both piperazine and chlorobenzoyl groups. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-16-6-4-14(5-7-16)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)15-2-1-3-17(23)12-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPCABRQJRJPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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